alpha-Cyclopropylstyrene
Description
Historical Context and Evolution of Research on Alpha-Cyclopropylstyrene
Early investigations into styrene (B11656) derivatives primarily focused on their polymerization characteristics. While styrene itself readily polymerizes, the introduction of a substituent at the alpha-position, such as a methyl group in alpha-methylstyrene, was known to alter this behavior significantly. nist.govgoogle.com Research into this compound followed a similar trajectory, with initial studies exploring its synthesis and polymerization potential. It was observed that, like alpha-methylstyrene, this compound exhibits a reluctance to polymerize under typical free-radical conditions that are effective for styrene. google.com This inhibiting effect on copolymerization with styrene was also noted. google.com
The evolution of research has since shifted from simple polymerization studies to more complex applications that leverage the unique reactivity of the cyclopropyl (B3062369) group. Modern synthetic methods have been developed for its preparation, including the Wittig reaction from cyclopropyl phenyl ketone and methyltriphenylphosphonium (B96628) bromide, and Suzuki coupling reactions involving alpha-bromostyrene (B128676) and cyclopropylboronic acid. lookchem.comchemicalbook.com The focus of contemporary research is on utilizing this compound as a versatile intermediate in the construction of complex molecular architectures through reactions that selectively engage the vinyl group or activate the strained cyclopropyl ring.
Significance of this compound in Modern Organic Chemistry
The significance of this compound in modern organic chemistry stems from its role as a versatile synthetic precursor. The molecule's strained cyclopropyl ring and its vinyl group are key to its utility. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing a pathway to linear structures that are not easily accessible through other means. This reactivity is a cornerstone of its application in synthetic chemistry.
Furthermore, this compound serves as a monomer in specialized polymerization reactions. The selective radical ring-opening polymerization of this compound allows for the creation of polymers with unique backbone structures, which can influence the material properties of the resulting polymer. acs.org In addition to polymerization, the double bond of this compound can participate in various addition and cycloaddition reactions, while the cyclopropyl group can be involved in rearrangements and other transformations, often catalyzed by transition metals. This dual reactivity allows for the synthesis of a diverse array of compounds, including complex cyclic and polycyclic systems.
Overview of Key Academic Research Areas
Academic research on this compound is primarily concentrated on its application in polymerization and cycloaddition reactions, which exploit the compound's unique structural features to build more complex molecules.
Polymerization Studies: Research in this area has explored both the homopolymerization of this compound and its copolymerization with other monomers, such as styrene. google.com A key finding is the selective radical ring-opening polymerization, which proceeds without affecting the phenyl and ester groups that might be present in related monomers. acs.org This selectivity provides a method for synthesizing polymers with a repeating unit that incorporates the opened cyclopropane ring, leading to a main chain structure of 1,5-disubstituted-1,4-dienes.
Cycloaddition Reactions: Cycloaddition reactions are a major focus of research involving this compound and its derivatives, as they provide a powerful tool for constructing cyclic and heterocyclic systems. wikipedia.org The vinyl group of this compound can act as a dienophile or a dipolarophile in these reactions. For instance, derivatives like α-nitrosostyrenes undergo cycloaddition with olefins to form 3-phenyl-5,6-dihydro-4H-1,2-oxazines. rsc.org
Research has also delved into [3+2] cycloaddition reactions. For example, the reaction of C-cyclopropyl-N-methylnitrone with styrene has been studied, providing insights into the reactivity of cyclopropyl-substituted systems in forming five-membered rings. researchgate.net Furthermore, vinyl cyclopropyl diborons, which share the core vinyl cyclopropyl motif, have been shown to generate homoallylic α,α-diboryl radicals that undergo [3+2] cycloaddition with olefins to produce highly substituted cyclopentanes. chemrxiv.org These reactions highlight the utility of the cyclopropylstyrene framework in accessing complex carbocyclic structures.
Below are data tables summarizing the physical and chemical properties of this compound and key research findings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 825-76-3 lookchem.comchemicalbook.comnih.govchemicalbook.comchemicalbook.comsielc.com |
| Molecular Formula | C11H12 lookchem.comnih.govchemicalbook.comsielc.com |
| Molecular Weight | 144.21 g/mol chemicalbook.com |
| Boiling Point | 88-90 °C at 8 Torr lookchem.comchemicalbook.comchemicalbook.com |
| Density | 0.9618 g/cm³ at 21 °C lookchem.comchemicalbook.comchemicalbook.com |
| Synonyms | (1-cyclopropylvinyl)benzene, 1-cyclopropyl-1-phenylethene lookchem.comchemicalbook.com |
Table 2: Overview of Key Research Findings on this compound and Related Compounds
| Research Area | Reaction Type | Key Findings |
|---|---|---|
| Polymerization | Selective Radical Ring-Opening Polymerization | Enables the synthesis of polymers with a unique backbone structure by selectively opening the cyclopropyl ring. acs.org |
| Copolymerization | Free Radical Copolymerization | This compound can exhibit an inhibiting effect when copolymerized with styrene. google.com |
| Cycloaddition | Diels-Alder Type Reaction | α-Nitrosostyrene derivatives react with styrenes to yield 3-phenyl-5,6-dihydro-4H-1,2-oxazines. rsc.org |
| Cycloaddition | [3+2] Cycloaddition | C-cyclopropyl-N-methylnitrone reacts with styrene to form various stereo- and regioisomeric cycloadducts. researchgate.net |
| Radical Cycloaddition | [3+2] Cycloaddition of Diboryl Radicals | Vinyl cyclopropyl diborons can form radicals that undergo cycloaddition with olefins to create substituted cyclopentanes. chemrxiv.org |
| Synthesis | Wittig Reaction | A common synthetic route involves the reaction of cyclopropyl phenyl ketone with a phosphonium (B103445) ylide. lookchem.com |
| Synthesis | Suzuki Coupling | Can be synthesized from ALPHA-BROMOSTYRENE and cyclopropylboronic acid. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBRSCDCSOKQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231800 | |
| Record name | alpha-Cyclopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-76-3 | |
| Record name | α-Cyclopropylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Cyclopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Alpha Cyclopropylstyrene Derivatives
Transition-Metal Catalyzed Synthetic Routes
Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules, including alpha-cyclopropylstyrene derivatives. Various metals, particularly palladium, rhodium, and copper, have been employed to facilitate key bond-forming reactions.
Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura cross-coupling reaction, for instance, is a robust method for the synthesis of aryl-substituted cyclopropanes. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For example, cyclopropylboronic acids or their esters can be coupled with aryl halides to introduce the cyclopropyl (B3062369) group onto an aromatic ring, a key step in building the this compound scaffold. mdpi.com Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes using diazo esters has also been reported to produce vinylcyclopropanes with high regioselectivity. acs.org
Rhodium catalysts have proven effective in cycloaddition reactions involving vinylcyclopropanes. nih.gov For instance, Rh(II) catalysts can mediate the formal [5+1] cycloaddition of aryl-substituted vinylcyclopropanes with nitrene precursors to yield substituted tetrahydropyridines. nih.gov While this example demonstrates a transformation of a vinylcyclopropane (B126155), the underlying principles of rhodium-catalyzed activation of the cyclopropane (B1198618) ring are relevant to the synthesis and functionalization of this compound derivatives. Rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones is another powerful method for constructing α-aryl cyclopentanones, which can be precursors to related styrenyl systems. nih.gov
Copper catalysis has also found application in the synthesis of related structures. For example, copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane provides access to 2-substituted-3-(trifluoromethyl)cyclopropylboronates. nih.gov These intermediates are valuable for further functionalization. A copper-catalyzed three-component aminofluorination of alkenes, including α-cyclopropylstyrene, has been demonstrated, although in the case of α-cyclopropylstyrene, a ring-opening amination product was predominantly formed, highlighting the reactivity of the cyclopropyl group under these conditions. nih.gov
Table 1: Examples of Transition-Metal Catalyzed Reactions for the Synthesis of this compound Precursors and Analogs
| Catalyst/Reagent | Substrate(s) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, SPhos, K₃PO₄ | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | Varies | mdpi.com |
| Pd(dppf)Cl₂, K₃PO₄ | Bromothiophenes, c-PrBKF₃ | Cyclopropylthiophenes | Varies | mdpi.com |
| Rh₂(esp)₂ | Aryl-substituted vinylcyclopropanes, Nitrene precursor | Tetrahydropyridines | Varies | nih.gov |
| [Cu(NCMe)₄]PF₆, (S,S)-L3 | (E)-alkenyl boronates, Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronates | up to 76% | nih.gov |
| Cu(II) hexafluoroacetylacetonate | α-cyclopropylstyrene, O-benzoylhydroxylamines, Et₃N•3HF | Ring-opened amination product | 64% | nih.gov |
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the formation of radical intermediates under mild conditions. beilstein-journals.org This approach can be applied to the construction and functionalization of this compound derivatives.
One relevant application is the photoredox-catalyzed radical cyclization of systems containing a styrene (B11656) moiety. For instance, the intramolecular cyclization of unactivated alkene-substituted β-ketoesters has been achieved using photoredox catalysis, where a radical is generated and adds to a styrene double bond. nih.gov This type of transformation could be adapted to construct the cyclopropyl ring adjacent to the styrene.
A study involving the direct use of this compound in a photoredox reaction demonstrated the addition of dimethyl malonate to the double bond. chemrxiv.org Interestingly, this reaction led to a ring-opened product, indicating the formation of a benzylic radical that is alpha to the cyclopropane, which then undergoes rapid ring opening. nih.govchemrxiv.org This provides valuable mechanistic insight into the reactivity of this compound under photoredox conditions and suggests that careful control of reaction pathways is necessary to preserve the cyclopropane ring.
The generation of radicals from C(sp³)–H acids using photoredox catalysis offers another avenue for functionalizing molecules. chemrxiv.org This could potentially be used to introduce substituents to the cyclopropyl ring or the styrenyl portion of the molecule.
Table 2: Examples of Photoredox-Catalyzed Reactions Relevant to this compound
| Photocatalyst | Substrate(s) | Reaction Type | Product/Outcome | Reference |
|---|---|---|---|---|
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Alkene-substituted β-ketoesters | Radical cyclization | Cyclized product | nih.gov |
| Not specified | α-cyclopropylstyrene, Dimethyl malonate | Radical addition | Ring-opened product | chemrxiv.org |
| Ir(ppy)₃ | γ,γ-dimethylallyltryptophan derivatives | Decarboxylative radical cyclization | Cyclized product | beilstein-journals.org |
Electrochemical Synthesis Approaches
Electrochemical methods provide a green and efficient alternative for organic synthesis, often avoiding harsh reagents and reaction conditions. rsc.org The application of electrochemistry to the synthesis of this compound derivatives is an emerging area.
A notable example is the electrochemical aziridination of an this compound analogue, which was achieved in a 52% yield. kyoto-u.ac.jp This demonstrates that the double bond of this compound can be selectively functionalized using electrochemical methods while leaving the cyclopropane ring intact.
Furthermore, electrochemical synthesis has been employed for the multicomponent synthesis of alkyl alkenesulfonates from styrenes, including this compound. kyoto-u.ac.jp This highlights the potential for developing multicomponent reactions that incorporate the this compound scaffold. The field of asymmetric electrochemical synthesis is also rapidly advancing, which could open doors to the enantioselective synthesis of chiral this compound derivatives. beilstein-journals.org
Table 3: Electrochemical Synthesis Involving an this compound Analog
| Reaction | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Aziridination | α-cyclopropylstyrene analogue | 52 | kyoto-u.ac.jp |
Carbene and Non-Carbene Cyclopropanation Methods for Related Structures
The construction of the cyclopropane ring is a fundamental step in the synthesis of this compound. Both carbene-based and non-carbene-based cyclopropanation methods are widely used.
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgresearchgate.net This reaction is stereospecific and can be directed by hydroxyl groups, making it a powerful tool for the synthesis of functionalized cyclopropanes. wiley-vch.demarquette.edu Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity. wikipedia.org
The Kulinkovich reaction provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgethz.ch The resulting cyclopropanols can then be dehydrated to form vinylcyclopropanes. researchgate.net This method is particularly useful for preparing 1-substituted cyclopropanols.
Cyclopropanation can also be achieved using sulfur ylides. The reaction of aryl- and vinyl-stabilized sulfonium (B1226848) ylides with electron-poor dienes has been shown to produce vinylcyclopropanes with high regio- and stereocontrol. organic-chemistry.orgthieme-connect.comthieme-connect.com
Table 4: Overview of Key Cyclopropanation Methods
| Method | Reagents | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn-Cu couple | Alkene | Cyclopropane | wikipedia.orgresearchgate.net |
| Kulinkovich | Grignard reagent, Ti(OiPr)₄ | Ester | Cyclopropanol | wikipedia.orgorganic-chemistry.org |
| Sulfur Ylide Cyclopropanation | Sulfonium ylide | Diene | Vinylcyclopropane | organic-chemistry.orgthieme-connect.com |
Advanced Strategies for Cyclopropylideneacetate Preparation
Cyclopropylideneacetates are valuable precursors that can be converted into this compound derivatives. The synthesis of these compounds can be approached in several ways.
One common strategy involves the Horner-Wadsworth-Emmons reaction of a cyclopropyl ketone with a phosphonate (B1237965) reagent to generate the exocyclic double bond of the cyclopropylideneacetate. Another approach is the Wittig reaction.
The synthesis of α-keto acids and their esters, which can be precursors to cyclopropylideneacetates, has been extensively studied. mdpi.com Methods include Friedel-Crafts acylation and oxidation of corresponding alcohols or aldehydes. mdpi.com More recently, electrochemical methods for the synthesis of α-keto acid methyl esters from aryl methyl ketones have been developed. mdpi.com
The synthesis of cinnamic acid derivatives, which share structural similarities with cyclopropylideneacetates, has also been well-documented. beilstein-journals.org Techniques such as NHC-catalyzed oxidative esterification and carboxylation of alkenylboronic acids could potentially be adapted for the synthesis of cyclopropylideneacetates. beilstein-journals.org
Synthesis of Substituted Vinylcyclopropanes
The direct synthesis of substituted vinylcyclopropanes is a key strategy for accessing derivatives of this compound. Several effective methods have been developed to achieve this with good control over stereochemistry.
A highly diastereoselective synthesis of vinylcyclopropanes can be accomplished through the reaction of dienes with sulfur ylides. organic-chemistry.orgthieme-connect.comthieme-connect.com This one-step method offers excellent regioselectivity and high trans-diastereoselectivity, providing a direct route to aryl- and vinyl-substituted vinylcyclopropanes. organic-chemistry.org
Another approach involves the use of sulfones as carbene equivalents. acs.org In this method, cyclopropyl sulfone anions can be used to generate vinylcyclopropane products from styrenes through a proposed addition-elimination/isomerization pathway. acs.org
Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters is another effective method for generating vinylcyclopropanes. acs.org While this method often results in low diastereoselectivity, it is scalable and tolerates a variety of functional groups. acs.org
Table 5: Selected Methods for the Synthesis of Substituted Vinylcyclopropanes
| Method | Reagents/Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Sulfur Ylide Cyclopropanation | Aryl-stabilized sulfonium ylides | Electron-poor dienes | High regio- and trans-diastereoselectivity | organic-chemistry.orgthieme-connect.com |
| Sulfone-mediated Synthesis | Cyclopropyl sulfones, NaNH₂ | Styrenes | Formal C-H insertion | acs.org |
| Palladium-Catalyzed Cyclopropanation | Pd catalyst, Diazo esters | 2-substituted 1,3-dienes | High regioselectivity, low diastereoselectivity | acs.org |
Reaction Mechanisms and Reactivity of Alpha Cyclopropylstyrene
Radical Clock Experiments and Mechanistic Elucidation
The strained cyclopropane (B1198618) ring in alpha-cyclopropylstyrene can undergo rapid, irreversible ring-opening when a radical is generated at the adjacent benzylic position. This characteristic allows it to function as a "radical clock," a tool used to determine the rates of radical reactions.
This compound is frequently employed as a radical probe to investigate the intermediacy of radical species in a variety of chemical transformations. colab.wsbeilstein-journals.orgscispace.comacs.org The detection of ring-opened products serves as strong evidence for the involvement of a radical pathway. For instance, in a nickel-catalyzed three-component reductive alkylacylation of alkenes, the use of α-cyclopropylstyrene as a substrate yielded exclusively the ring-opened product, indicating the formation of a tertiary carbon radical intermediate. rsc.org Similarly, in a photoredox-catalyzed hydroalkylation, the reaction of dimethyl malonate with α-cyclopropylstyrene led to a fragmented product, supporting a radical mechanism. nih.govchemrxiv.org
Radical clock experiments with α-cyclopropylstyrene have been instrumental in mechanistic studies of various reactions, including:
Catalytic Hydrogen Atom Transfer (HAT): In a Lewis base-catalyzed HAT reaction, the formation of a ring-opened product from α-cyclopropylstyrene confirmed that HAT occurred to generate a benzylic radical. nih.gov
Photoredox Catalysis: In a visible-light-induced photoredox reaction, the formation of a ring-opened product from α-cyclopropylstyrene provided evidence for a radical cascade process. chinesechemsoc.org In another study, the use of α-cyclopropylstyrene in a defluorinative multicomponent cascade reaction supported a radical mechanism. researchgate.netnih.gov
Cobalt-Catalyzed Hydrogenations: The exclusive formation of cyclopropyl (B3062369) ring-opened products in the hydrogenation of α-cyclopropylstyrene suggested a radical-based mechanism for the cobalt catalyst. acs.org
Palladium-Catalyzed Reactions: A radical clock experiment using α-cyclopropylstyrene demonstrated the existence of a secondary trifluoromethylated alkyl radical in a Heck-type reaction. beilstein-journals.org
However, in some instances, the absence of a ring-opened product when using α-cyclopropylstyrene can suggest that a radical pathway is not in operation or that the competing reaction is significantly faster than the ring-opening of the cyclopropylmethyl radical. For example, in a nickel-catalyzed cross-coupling reaction, α-cyclopropylstyrene was recovered unchanged, indicating that a radical pathway was unlikely. nih.gov Similarly, in a visible-light-promoted cleavage of alkenes, α-cyclopropylstyrene yielded the ketone cleavage product without any cyclopropane ring-opening, suggesting a non-radical or a very rapid subsequent step. chemrxiv.org
The structure of the ring-opened products provides valuable insight into the reaction mechanism. The initial radical addition to the double bond of α-cyclopropylstyrene generates a cyclopropylcarbinyl radical. This radical can undergo a rapid ring-opening to form a homoallylic radical. The subsequent fate of this homoallylic radical determines the final product distribution.
For example, in cobalt-catalyzed hydrogenation reactions, the major product observed from α-cyclopropylstyrene is the doubly hydrogenated sec-pentylbenzene, along with the intermediate olefin 2-phenylpent-2-ene. acs.org The formation of these products is consistent with the initial generation of a radical, followed by ring-opening and subsequent hydrogenation or isomerization. acs.org In other cases, the ring-opened radical can be trapped by other reagents present in the reaction mixture, leading to a variety of functionalized products. beilstein-journals.orgrsc.orgnih.gov The ratio of different ring-opened products can also provide information about the relative rates of competing reaction pathways.
| Reaction Type | Catalyst/Conditions | Observed Outcome with α-Cyclopropylstyrene | Inference | Reference |
| Reductive Alkylacylation | Nickel Catalyst | Exclusive formation of ring-opened product. | Formation of a tertiary carbon radical. | rsc.org |
| Hydrogen Atom Transfer | Lewis Base Catalyst | Formation of a ring-opened product. | Generation of a benzylic radical. | nih.gov |
| Photoredox Catalysis | Visible Light, Photocatalyst | Formation of a ring-opened product. | Involvement of a radical cascade process. | chinesechemsoc.orgresearchgate.netnih.gov |
| Cobalt-Catalyzed Hydrogenation | Cobalt Complex | Exclusive formation of cyclopropyl ring-opened products. | Radical-based hydrogenation mechanism. | acs.org |
| Heck-Type Reaction | Palladium Catalyst | Isolation of a ring-opened compound. | Existence of a secondary trifluoromethylated alkyl radical. | beilstein-journals.org |
| Cross-Coupling Reaction | Nickel Catalyst | α-Cyclopropylstyrene recovered unchanged. | Radical pathway is unlikely. | nih.gov |
| Alkene Cleavage | Visible Light, Nitroarenes | Ketone cleavage product without ring-opening. | Non-radical or very rapid subsequent step. | chemrxiv.org |
Cyclization Reactions Involving this compound
While often used to probe radical pathways through its ring-opening, α-cyclopropylstyrene and its derivatives can also participate in cyclization reactions, leading to the formation of more complex cyclic structures.
Although some cyclization reactions involving α-cyclopropylstyrenes may not be preparatively useful, there are instances where they serve as valuable substrates for synthesizing compounds like dihydronaphthalenes. colab.ws These reactions often proceed through mechanisms that preserve the cyclopropane ring or involve its rearrangement to form part of a new ring system.
In certain metal-catalyzed reactions, particularly with gold(I) catalysts, the reaction of (o-ethynylarylmethylidene)cyclopropanes, which are structurally related to α-cyclopropylstyrene, can proceed through a carbene intermediate. colab.ws This can lead to the formation of a highly strained spiro[2.2]pentane moiety, which then undergoes further rearrangement to form the final cyclized product. colab.ws
Photoinduced cyclization represents another important reaction pathway for derivatives of α-cyclopropylstyrene. For example, the photoinduced cyclization of α-cyclopropyl dienones has been utilized in the synthesis of natural products. colab.ws This reaction is proposed to proceed through a triplet biradical intermediate, which then undergoes sequential cyclization and a 1,5-hydride shift to yield the final product. colab.ws
Catalytic Transformations
The unique structure of this compound, featuring a strained three-membered ring in conjugation with a styrenyl system, makes it a versatile substrate for a variety of catalytic transformations. Its reactivity is characterized by the ability of the cyclopropyl group to act as a latent homoenolate or as a radical clock, providing deep mechanistic insights into numerous chemical reactions.
Transition-Metal Catalysis
Transition metals have been extensively used to catalyze reactions involving this compound, leveraging its electronic and steric properties to forge new chemical bonds and molecular architectures.
Iron(III) complexes, particularly those with chiral porphyrin ligands, have been established as effective catalysts for asymmetric cyclopropanation reactions. researchgate.netd-nb.info Unlike traditional assumptions where Fe(III) is reduced in situ to Fe(II), modern studies support the operation of Fe(III)-based metalloradical catalysis (MRC). researchgate.netmdpi.com This mechanism avoids the formation of free carbenes.
The catalytic cycle is proposed to initiate with the homolytic activation of a diazo compound by the 15e-metalloradical Fe(III) complex to generate an α-Fe(IV)-alkyl radical intermediate. researchgate.netmdpi.com This intermediate then undergoes a radical addition to the alkene substrate, such as a derivative of this compound. The subsequent step involves an intramolecular radical substitution, which forms the final cyclopropane product and regenerates the active Fe(III) catalyst. researchgate.netmdpi.com
Proposed Mechanism for Fe(III)-Catalyzed Cyclopropanation:
Activation: The Fe(III)-porphyrin catalyst reacts with the diazo compound to form an α-Fe(IV)-alkyl radical intermediate (I). mdpi.com
Radical Addition: The α-Fe(IV)-alkyl radical adds to the alkene (e.g., this compound) to create a γ-Fe(IV)-alkyl radical intermediate (II). mdpi.com
Ring Closure: This γ-radical undergoes intramolecular substitution to form the cyclopropane ring and release the product. mdpi.com
Catalyst Regeneration: The Fe(III) catalyst is regenerated, allowing the cycle to continue. mdpi.com
In a specific example, the reaction of this compound bearing a para-chloro substituent with α-trifluoromethyldiazomethane, catalyzed by an Fe(III) complex with a D₂-symmetric chiral amidoporphyrin ligand, yielded a product containing two linked cyclopropane rings with excellent enantioselectivity. researchgate.net This demonstrates the capability of Fe(III)-MRC to construct complex chiral molecules with all-carbon quaternary stereocenters.
Palladium catalysis has been employed in various difunctionalization reactions where this compound serves as a critical mechanistic probe, often referred to as a "radical clock." The high rate of ring opening of a cyclopropylmethyl radical (k ≈ 10⁸ s⁻¹) means that if a radical is formed at this position, it will rapidly rearrange unless it is consumed by a subsequent step that is even faster.
In a photoinduced, palladium-catalyzed 1,2-difunctionalization reaction, this compound reacted smoothly to give the desired product without the opening of the cyclopropane ring. mdpi.comuva.nl This result strongly suggests that the reaction proceeds through a benzyl (B1604629) radical intermediate that is oxidized to a carbocation much faster than the cyclopropyl ring can open. mdpi.comuva.nl This indicates that the oxidation step is extremely rapid and likely avoids a long-lived radical intermediate.
Conversely, in other palladium-catalyzed reactions, the ring-opening of this compound is observed, confirming the presence of a radical intermediate. For instance:
In a Heck-type reaction of secondary trifluoromethylated alkyl bromides, the use of this compound as an additive resulted in a ring-opened product in 55% yield, providing clear evidence for the involvement of a secondary trifluoromethylated alkyl radical. nih.gov
Similarly, in a photoinduced, palladium-catalyzed 1,4-difunctionalization of butadiene with trifluoromethylarenes, this compound was used as a radical clock. colab.wsbeilstein-journals.org It underwent ring-opening followed by intramolecular cyclization to form the corresponding product in 30% yield, which supports a radical-mediated mechanism. colab.wsbeilstein-journals.org
These contrasting outcomes highlight how this compound can be used to elucidate the nature and lifetime of intermediates in palladium-catalyzed reaction pathways.
Nickel(0) complexes are known to catalyze the borylative ring-opening of vinylcyclopropanes, a class of compounds to which this compound belongs. This reaction provides a pathway to synthetically valuable allylic boronates. researchgate.netrsc.orgnih.gov The reaction typically involves a Ni(0) catalyst, such as Ni(cod)₂, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.gov
The reaction is particularly effective for vinylcyclopropanes that have electron-withdrawing groups on the cyclopropane ring. researchgate.netrsc.orgnih.gov The process generally yields allylic boronates with high E-selectivity. nih.gov
The proposed mechanism for this transformation is as follows:
Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition into the strained C-C bond of the cyclopropane ring to form a nickelacycle intermediate.
Transmetalation: The nickelacycle reacts with the diboron reagent in a transmetalation step, transferring a boryl group to the nickel complex.
Reductive Elimination: The resulting complex undergoes reductive elimination to furnish the final allylic boronate product and regenerate the Ni(0) catalyst.
Below is a table showing representative examples of this reaction with various vinylcyclopropanes.
| Vinylcyclopropane (B126155) Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 1-(Butoxycarbonyl)-2-vinylcyclopropane | (E)-tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate | 94 | researchgate.net |
| 1,2-bis(Ethoxycarbonyl)-3-vinylcyclopropane | Diethyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)succinate | 88 | researchgate.net |
| 1-(Isopropenyl)-2,2-bis(phenylsulfonyl)cyclopropane | 4,4,5,5-Tetramethyl-2-(2-methyl-4,4-bis(phenylsulfonyl)but-1-en-1-yl)-1,3,2-dioxaborolane | 90 | researchgate.net |
Visible-Light Photoredox Catalysis in Alkylation/C-H Annulation
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. In this context, this compound has been used as a mechanistic probe to confirm the generation of radical intermediates in photocatalytic alkylation reactions. In one study, a radical clock experiment using this compound under conditions designed to generate electrophilic radicals resulted in a ring-opened product in 49% yield, confirming a radical pathway. researchgate.net
While high-yield preparative examples of C-H annulation using this compound itself are not widely reported, related transformations with other cyclopropane derivatives demonstrate the potential of this methodology. rsc.org For example, visible-light photoredox catalysis facilitates the intermolecular [3+2] annulation of cyclopropylanilines with alkynes. mdpi.com The proposed mechanism involves the photoexcited catalyst oxidizing the cyclopropylaniline to a radical cation, which triggers the opening of the cyclopropyl ring to form a distonic radical cation. mdpi.com This intermediate then engages in annulation with the alkyne. mdpi.com Similarly, donor-acceptor cyclopropanes undergo annulative coupling with amines under dual nickel and visible-light photoredox catalysis. nih.gov These examples showcase the general principle of using light to initiate cyclopropane ring-opening and subsequent C-C or C-N bond formation in annulation cascades.
Hydrogenation Kinetics and Mechanisms by Metal Carbonyl Hydrides
The hydrogenation of this compound by various metal carbonyl hydrides has been a subject of detailed kinetic and mechanistic study. nih.gov This reaction is notable because it yields two distinct products: an unrearranged product, where the cyclopropane ring remains intact, and a rearranged product, resulting from the opening of the cyclopropyl ring. nih.gov The ratio of these products provides valuable information about the reaction mechanism.
The reaction follows second-order kinetics, being first-order in both this compound and the metal hydride. nih.gov The proposed mechanism involves two sequential hydrogen atom transfers (HAT) from the metal hydride to the substrate. nih.gov
Mechanism of Hydrogenation:
First HAT (Rate-Determining): The first hydrogen atom is transferred from the metal hydride (M-H) to the beta-carbon of the styrene (B11656) moiety. This is the rate-determining step and generates a carbon-centered radical (the 1-cyclopropyl-1-phenylethyl radical) and a metal-centered radical (M•). nih.gov
Radical Partitioning: The resulting carbon-centered radical can either be trapped by a second HAT or undergo a very rapid, first-order ring-opening rearrangement to form a homoallylic radical. nih.gov
Second HAT: The second hydrogen atom transfer from another molecule of metal hydride to either the unrearranged or rearranged radical intermediate is a fast step that yields the final products and another metal-centered radical. nih.gov
The rate constant for the ring-opening of the 1-cyclopropyl-1-phenylethyl radical has been determined to be 3.6 × 10⁵ s⁻¹ at 22 °C. This rapid rearrangement competes with the trapping by the second HAT, and the product distribution is therefore dependent on the concentration and hydrogen-donating ability of the metal hydride. nih.gov
The table below summarizes the product distribution for the hydrogenation of this compound with different metal carbonyl hydrides.
| Metal Carbonyl Hydride | Unrearranged Product (UN) % | Rearranged Product (RE) % | Reference |
|---|---|---|---|
| HMn(CO)₅ | 40 | 60 | nih.gov |
| HCr(CO)₃Cp | 88 | 12 | nih.gov |
| HW(CO)₃Cp | 96 | 4 | nih.gov |
This data illustrates that the less reactive hydrogen donor, HMn(CO)₅, allows more time for the radical intermediate to rearrange, leading to a higher proportion of the ring-opened product. nih.gov In contrast, the more reactive hydrogen donors, HCr(CO)₃Cp and HW(CO)₃Cp, trap the initial radical more quickly, resulting in predominantly the unrearranged product. nih.gov
Pericyclic Reactions and Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. α-Cyclopropylstyrene and its analogs are known to participate in several types of pericyclic reactions, driven by the release of ring strain and the formation of more stable products.
Electrocyclic reactions involve the intramolecular formation or breaking of a sigma bond at the termini of a conjugated π-system. uniurb.itlibretexts.org The cyclopropyl group in α-cyclopropylstyrene is susceptible to ring-opening reactions, particularly under thermal or photochemical conditions. uniurb.itlibretexts.orgmasterorganicchemistry.com These reactions are stereospecific, and the outcome is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. stereoelectronics.org
The mode of ring-opening, whether conrotatory (substituents on the breaking bond rotate in the same direction) or disrotatory (substituents rotate in opposite directions), depends on the number of π-electrons involved and whether the reaction is induced by heat or light. libretexts.org For a cyclopropyl system, which is a 2π-electron system in the context of the breaking C-C sigma bond, thermal ring-opening is predicted to be disrotatory, while photochemical ring-opening is conrotatory. stereoelectronics.org The release of significant ring strain in the cyclopropane ring is a major driving force for these reactions. stereoelectronics.org
| Number of π Electrons | Thermal Reaction | Photochemical Reaction |
|---|---|---|
| 4n (e.g., 4, 8, ...) | Conrotatory | Disrotatory |
| 4n + 2 (e.g., 2, 6, 10, ...) | Disrotatory | Conrotatory |
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgyoutube.comyoutube.com While specific examples involving α-cyclopropylstyrene itself are not extensively detailed in the provided context, analogous vinylcyclopropane systems undergo such rearrangements. The Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift, and the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift involving an oxygen atom, are prominent examples. youtube.comyoutube.com
In systems analogous to α-cyclopropylstyrene, the vinylcyclopropane moiety can participate in Cope-type rearrangements. The driving force for these reactions is often the relief of ring strain and the formation of a thermodynamically more stable product. youtube.com For instance, heating a substituted vinylcyclopropane can lead to a rearranged product with a different ring size or substitution pattern.
The Claisen rearrangement is relevant to vinylcyclopropane systems that incorporate an ether linkage. This reaction typically involves an allyl vinyl ether, which rearranges to form a γ,δ-unsaturated carbonyl compound. youtube.com The principles of these rearrangements can be extended to understand the potential reactivity of functionalized α-cyclopropylstyrene derivatives.
| Rearrangement | Order | Description |
|---|---|---|
| Cope Rearrangement | rsc.orgrsc.org | A rearrangement of a 1,5-diene. youtube.com |
| Claisen Rearrangement | rsc.orgrsc.org | A rearrangement of an allyl vinyl ether or allyl aryl ether. youtube.com |
| acs.orgscispace.com Shift | acs.orgscispace.com | Migration of a substituent along a five-atom π-system. wikipedia.org |
| acs.orgnih.gov Shift | acs.orgnih.gov | Migration of a substituent along a seven-atom π-system. wikipedia.org |
Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The vinyl group of α-cyclopropylstyrene can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition. libretexts.org In this type of reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. libretexts.org
Furthermore, α-cyclopropylstyrene and other aryl-substituted vinylcyclopropanes can be utilized as substrates for the synthesis of dihydronaphthalenes through cyclization reactions. colab.ws The reactivity of α-cyclopropylstyrene in cycloadditions also extends to other types, such as [2+2] and [2+2+2] cycloadditions, often mediated by transition metals. chadsprep.comnih.gov These reactions are valuable for constructing complex polycyclic systems. nih.gov
Ring-Opening Polymerization Mechanisms
α-Cyclopropylstyrene can undergo ring-opening polymerization, a process where the cyclic monomer opens up to form a linear polymer chain. acs.orgacs.org This type of polymerization is significant because it often results in lower volume shrinkage compared to conventional vinyl polymerization. acs.org Both cationic and radical polymerization methods have been explored for α-cyclopropylstyrene.
In cationic polymerization, the reaction typically yields polymers with various repeating units. However, radical polymerization of α-cyclopropylstyrene has been shown to proceed with high selectivity. acs.orgscispace.com The introduction of the phenyl group, a radical-stabilizing group, into the vinylcyclopropane structure enhances the selectivity of the polymerization process. acs.org The radical polymerization of α-cyclopropylstyrene and its derivatives, initiated by compounds like di-tert-butyl peroxide, has been studied, and the resulting polymer structures have been characterized. acs.org
Radical-Mediated Cyclopropane Ring Opening
The cyclopropane ring in α-cyclopropylstyrene is susceptible to opening by radical species. nih.gov This reactivity is a key step in several synthetic transformations. For instance, the addition of a radical to the double bond of α-cyclopropylstyrene can generate a cyclopropyl-substituted carbon radical. nih.govresearchgate.net This intermediate can then undergo a rapid ring-opening to form a more stable alkyl radical. nih.govresearchgate.net
Polymerization Studies of Alpha Cyclopropylstyrene
Radical Polymerization
Radical polymerization of alpha-cyclopropylstyrene and its derivatives has been demonstrated to proceed selectively through a ring-opening mechanism. This process is influenced by the substituents on the phenyl ring and the reaction temperature. For instance, the radical polymerizability of substituted alpha-cyclopropylstyrenes decreases in the order of chloro- > hydrogen- > methoxy-substituted derivatives. acs.org
The radical polymerization of this compound (α-CPS) and its substituted derivatives, such as 1-(4-methoxyphenyl)-1-cyclopropylethylene and 1-(4-chlorophenyl)-1-cyclopropylethylene, has been shown to proceed via a selective 1,5-ring-opening mechanism. acs.orgresearchgate.net This selectivity is attributed to the formation of a stable benzylic radical intermediate after the initial radical addition to the vinyl group, which then promotes the opening of the cyclopropane (B1198618) ring.
The polymerization is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) at elevated temperatures. acs.org The resulting polymers possess a repeating unit that incorporates the opened cyclopropane ring into the main chain. acs.orgresearchgate.net It has been observed that higher reaction temperatures can lead to increased conversion but may also result in lower molecular weight polymers. acs.org The structure of the polymer has been confirmed by NMR spectroscopy, which shows the absence of vinyl and cyclopropyl (B3062369) protons that would be present in cases of simple vinyl polymerization or non-ring-opened structures. acs.org
Table 1: Radical Polymerization of Substituted α-Cyclopropylstyrenes
| Monomer | Initiator | Temp (°C) | Conversion (%) | Mn (GPC) | Polymer Structure |
|---|---|---|---|---|---|
| α-Cyclopropylstyrene | DTBP | 120 | 45 | 5,400 | 1,5-Ring-opened |
| 1-(4-methoxyphenyl)-1-cyclopropylethylene | AIBN | 60 | 21 | 11,000 | 1,5-Ring-opened |
| 1-(4-chlorophenyl)-1-cyclopropylethylene | AIBN | 60 | 83 | 6,100 | 1,5-Ring-opened |
Data sourced from Senda, F., Takata, T., & Endo, T. (1992). Selective Radical Ring-Opening Polymerization of a-Cyclopropylstyrene. Macromolecules, 25(24), 6719–6721. acs.org
Controlled radical polymerization (CRP) techniques offer methods to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species. sigmaaldrich.comcmu.edu
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.eduwikipedia.orgnih.gov This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov While specific studies on the ATRP of this compound are not extensively detailed in the provided results, the general principles of ATRP suggest its potential applicability for controlling the polymerization of this monomer. The success of ATRP is highly dependent on the choice of initiator, ligand, and solvent to ensure proper control over the polymerization equilibrium. wikipedia.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. scispace.comwikipedia.orgnih.gov This method is known for its compatibility with a wide range of monomers and reaction conditions. scispace.comwikipedia.org The RAFT process allows for the synthesis of polymers with controlled molecular weights and low polydispersities. scispace.com The application of RAFT to this compound would involve the selection of a suitable RAFT agent that can effectively control the radical ring-opening polymerization process.
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly trap the propagating radical chains. wikipedia.orgicp.ac.ruslideshare.net This reversible termination process allows for controlled chain growth. wikipedia.org NMP is effective for the polymerization of styrenic monomers. bohrium.comcmu.edu Given that this compound is a styrene (B11656) derivative, NMP is a potentially suitable method for its controlled polymerization. The success of NMP depends on the reaction temperature and the specific nitroxide used. wikipedia.org
A significant characteristic of the ring-opening polymerization of cyclic monomers is the potential for reduced shrinkage or even volume expansion upon polymerization. acs.orgsemanticscholar.org This is in contrast to conventional vinyl polymerization, which typically results in significant volume shrinkage. acs.orgsemanticscholar.org The radical ring-opening polymerization of this compound and its derivatives has been shown to exhibit low volume shrinkage. acs.org For instance, the polymerization of 1,1-bis(phenoxycarbonyl)-2-vinylcyclopropane has been reported to result in a volume expansion of 6.7%. semanticscholar.org This property is highly desirable in applications where dimensional stability is crucial, such as in dental fillings and high-performance adhesives. semanticscholar.org The expansion is attributed to the conversion of a densely packed cyclic monomer into a more open-chain polymer structure. researchgate.netsemanticscholar.org
Controlled Radical Polymerization (CRP) Techniques
Cationic Polymerization of Substituted Vinylcyclopropanes
The cationic polymerization of vinylcyclopropanes substituted at the alpha-position, such as this compound (1-cyclopropyl-1-phenylethylene), has been the subject of scientific investigation. researchgate.net Studies involving the photoinitiated cationic polymerization of this compound and its derivatives, specifically 1-cyclopropyl-1-(p-methoxyphenyl)ethylene and 1-cyclopropyl-1-(p-fluorophenyl)ethylene, have been conducted at ambient temperatures. researchgate.net These polymerizations can be carried out in bulk or in solution using photoinitiators like (η⁵-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-η)-(1-methylethyl)benzene]-iron(II) hexafluorophosphate. researchgate.net
A key finding in these studies is the structural outcome of the resulting polymer. The polymerization process is understood to proceed through a benzyl-cation intermediate. nih.gov Unlike some other polymerization pathways for similar monomers, the cationic polymerization of these substituted vinylcyclopropanes results in polymers that exhibit partial ring-opening of the cyclopropane ring. researchgate.net This contrasts with the polymerization of certain 2-cyclopropyl-4-methylene-1,3-dioxolanes where such ring-opening was not detected. researchgate.net Additionally, a volume shrinkage of approximately 11% has been observed during the polymerization process. researchgate.net
In the broader context of cationic polymerization of vinylcyclopropyl compounds, the nature of the substituent has been found to significantly influence the reaction. For instance, in the polymerization of substituted vinylcyclopropyl ethers, the type of substituent on the three-membered ring affects both the polymerization rate and the yield of the final polymer products. Generally, the polymerization proceeds via the opening of the vinyl double bond while preserving the cyclopropane ring structure, although exceptions with partial ring opening, as seen with this compound, are notable.
Influence of Monomer Polarity on Polymerization Rate
For styrene derivatives, which are structurally analogous to this compound, this influence is well-documented. Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the monomer's double bond and stabilize the resulting benzylic carbocation through resonance or induction. nii.ac.jpacs.org This stabilization leads to a faster rate of polymerization. acs.orgoup.com Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, making the monomer less reactive and slowing the polymerization rate. acs.orgresearchgate.net
The relationship between substituent electronic effects and reaction rate can be quantified using the Hammett equation. For the cationic polymerization of substituted styrenes, the reaction constant (ρ) is negative (e.g., approximately -2.0), confirming that electron-donating substituents (which have negative Hammett sigma, σ, values) accelerate the reaction. oup.com
Competition experiments involving various substituted styrenes have established a clear reactivity order. Monomers with stronger electron-donating groups polymerize faster. For example, p-methoxystyrene is significantly more reactive than p-methylstyrene, which in turn is more reactive than unsubstituted styrene. acs.org Styrene itself is more reactive than styrenes bearing electron-withdrawing groups like p-chlorostyrene. researchgate.netacs.org This trend highlights that with increasing electron-donating ability of the substituent, the monomer's reactivity increases. acs.org This principle directly implies that an this compound derivative with an electron-donating group like a p-methoxy group would polymerize faster than the unsubstituted or a p-fluoro-substituted version. researchgate.netacs.org
Table 1: Relative Reactivity of Substituted Styrenes in Cationic Polymerization
| Monomer | Substituent (para-) | Electronic Effect | Relative Reactivity Order |
| p-Methoxystyrene | -OCH₃ | Strong Electron-Donating | Highest |
| p-Methylstyrene | -CH₃ | Electron-Donating | High |
| Styrene | -H | Neutral (Reference) | Medium |
| p-Chlorostyrene | -Cl | Electron-Withdrawing | Low |
This table illustrates the general reactivity trend based on findings from studies on substituted styrenes. acs.orgresearchgate.netacs.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for studying complex reaction systems. sumitomo-chem.co.jp It is widely used to investigate electronic structures, optimize geometries, and calculate the energetics of reactants, intermediates, transition states, and products. sumitomo-chem.co.jpstrath.ac.uk
DFT calculations are crucial for locating and characterizing the transition state (TS) of a chemical reaction, which represents the highest energy point along the reaction coordinate. arxiv.org The structure and energy of the TS determine the kinetic feasibility of a reaction.
In the context of reactions involving alpha-cyclopropylstyrene derivatives, DFT has been used to model the complex transition states that govern stereoselectivity. For instance, in an iron(III)-catalyzed asymmetric cyclopropanation, DFT calculations were performed on the radical addition step. nih.gov The optimized structure of the transition state, ²TS2, revealed a network of non-covalent interactions, including multiple hydrogen bonds between the substrates and the catalyst, which work together to lower the activation barrier. nih.gov The difference in energy between diastereomeric transition states, calculated using DFT, can explain the enantioselectivity observed experimentally. nih.gov In one study, non-covalent interaction (NCI) plots of the DFT-optimized transition-state structures helped elucidate the origin of enantioselectivity by visualizing the stabilizing interactions, such as hydrogen bonding and C-H/π interactions. nih.gov
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) on a potential energy surface, DFT can map out the entire reaction mechanism and its associated energy landscape. nih.govosti.gov This provides a step-by-step understanding of the transformation.
A detailed DFT study on the iron(III)-catalyzed cyclopropanation of styrene (B11656) with a diazo compound provides a clear example of this application. nih.gov The calculations outlined a complete catalytic pathway beginning with the five-coordinate d⁵-Fe(III)-metalloradical catalyst. nih.gov The energy profile showed the initial formation of an intermediate from the interaction of the diazo compound and the catalyst, followed by activation to an α-Fe(IV)-alkyl radical intermediate (²C). nih.gov This activation step was identified as rate-determining. nih.gov The subsequent radical addition of this intermediate to the alkene proceeds through a very low activation barrier to form a γ-Fe(IV)-alkyl radical intermediate (²D), which then undergoes ring closure to yield the final cyclopropane (B1198618) product. nih.gov Each step's Gibbs free energy was calculated, providing a quantitative landscape of the reaction. nih.gov
| Species/Transition State | Spin State | Relative Free Energy (kcal/mol) | Description |
| ⁶A | Sextet (S=5/2) | 0.0 | Initial Fe(III)-metalloradical catalyst |
| ⁴A | Quartet (S=3/2) | 3.2 | Initial Fe(III)-metalloradical catalyst |
| ²A | Doublet (S=1/2) | 4.1 | Initial Fe(III)-metalloradical catalyst |
| ⁶TS1 | Sextet | 41.6 | Transition state for metalloradical activation |
| ⁴TS1 | Quartet | 36.8 | Transition state for metalloradical activation |
| ²TS1 | Doublet | 19.2 | Transition state for metalloradical activation (most favorable) |
| ²C | Doublet | -1.8 | α-Fe(IV)-alkyl radical intermediate |
| ²TS2 | Doublet | 1.3 (relative to ²C + alkene) | Transition state for radical addition to alkene |
| ²D | Doublet | -18.9 (relative to ²C + alkene) | γ-Fe(IV)-alkyl radical intermediate |
Table 1: DFT-calculated relative free energies for intermediates and transition states in the asymmetric cyclopropanation of styrene. Data sourced from a study by Lu, H. et al. (2023). nih.gov
Open-shell transition metals, particularly iron, can exist in multiple spin states that are close in energy. rsc.org A reaction may proceed on a potential energy surface that involves a change in spin state, a phenomenon known as spin crossover. chemrxiv.orgnih.gov DFT is essential for calculating the energies of these different spin surfaces to determine the most favorable reaction pathway. semanticscholar.org
In the iron-catalyzed cyclopropanation mechanism, the initial Fe(III) catalyst has three accessible spin states: a high-spin sextet, an intermediate-spin quartet, and a low-spin doublet. nih.gov DFT calculations showed that while the sextet state is the ground state for the initial catalyst, the activation process involves a spin-crossover. nih.gov The transition states for the different spin states vary significantly in energy, with the doublet transition state (²TS1) being the most favorable by a large margin. nih.gov This implies a spin-crossover phenomenon from the initial sextet state to the doublet state is crucial for the reaction to proceed, showcasing the concept of "two-state reactivity" where the reaction is accelerated by changing spin states. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within quantum chemistry used to predict the reactivity and selectivity of chemical reactions. pearson.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). masterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron and initiate a reaction. numberanalytics.com For reactions like the Diels-Alder or other cycloadditions, constructive overlap (matching phases) between the HOMO of the diene and the LUMO of the dienophile is required for the reaction to be thermally allowed. masterorganicchemistry.com
For an alkene like this compound, FMO analysis can predict its behavior. The HOMO would be associated with the π-system of the double bond, making it susceptible to attack by electrophiles. The energy and spatial distribution of the LUMO would, in turn, indicate where nucleophiles are most likely to attack. By calculating the HOMO and LUMO energies of this compound and potential reaction partners, DFT can be used to gauge relative reactivities and predict reaction outcomes. wuxiapptec.comresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time by solving Newton's equations of motion. tue.nl While DFT is often used for the static calculation of reaction pathways, MD provides insight into the dynamic behavior of molecules, including conformational changes, solvation effects, and transport properties. acs.orgnih.gov
For a molecule such as this compound, MD simulations could be employed to study several phenomena. Simulations of styrene and its derivatives have been used to investigate their permeation through lipid bilayers, providing insight into their interactions with biological membranes. nih.gov Similarly, MD could model the conformational flexibility of this compound, such as the rotation of the cyclopropyl (B3062369) and phenyl groups relative to the vinyl moiety. MD simulations are also used to study polymers, and studies on polystyrene provide information on structural and dynamic behavior under various conditions. tue.nl These simulations typically use empirical potential functions known as force fields to describe the interactions between atoms, though quantum mechanical methods can also be incorporated (QM/MM). oup.com
Quantum Mechanical Calculations
Beyond DFT, a range of quantum mechanical (QM) methods are applied to understand chemical reactivity. These calculations are fundamental to interpreting experiments that probe reaction mechanisms at a molecular level.
A key application involving this compound is its use as a "radical clock". chemrxiv.orgnih.govosti.gov This experimental technique is used to detect the presence of radical intermediates in a reaction. The methodology relies on the formation of a cyclopropylmethyl radical, which undergoes a very rapid and irreversible ring-opening rearrangement. nih.gov If a reaction involving this compound yields a ring-opened product, it provides strong evidence that a radical was generated on the alpha-carbon of the styrene derivative. nih.govosti.gov
The rate and mechanism of this ring-opening are governed by quantum mechanics. QM calculations are essential for calibrating these radical clocks and understanding their behavior. Studies have shown that the ability of different computational methods, particularly various DFT functionals, to accurately predict the kinetics and energetics of these ring-opening reactions can vary significantly. nih.gov Therefore, high-level QM calculations are vital for validating the experimental use of molecules like this compound as mechanistic probes. nih.govresearchgate.net
Development of Computational Approaches for Chemical Systems
Computational chemistry and theoretical studies have become indispensable tools for elucidating the complex reaction mechanisms involving α-cyclopropylstyrene. These approaches, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the energetics of intermediates that are often difficult to characterize experimentally. The use of α-cyclopropylstyrene as a radical clock substrate is a recurring theme in these studies, where computational modeling helps to interpret the experimental outcomes of ring-opening reactions. acs.orgrsc.orgacs.org
Research has demonstrated the application of DFT calculations to understand the mechanistic details of various transformations. For instance, in a visible-light-induced three-component radical coupling reaction, DFT calculations were employed to support a proposed sequential two-step radical-coupling process. rsc.org These theoretical studies, combined with control experiments, helped to identify key photosensitive intermediates in the transformation. rsc.org Similarly, in studies of cobalt-catalyzed hydrogenation reactions, DFT was used to predict the reaction pathway, calculating the free energy changes for steps such as olefin binding and hydride transfer. acs.org
In the context of photocatalytic reactions, computational investigations have been crucial. For a visible-light-mediated vicinal dihalogenation, DFT calculations provided insights into the reactive species involved in the process. acs.org Furthermore, computational modeling is not limited to reaction mechanisms but also extends to the design of new chemical systems. semanticscholar.org For example, DFT molecular dynamics simulations have been used to explore processes involving the capture of free radicals, with the aim of developing tunable sensors for radical recognition. semanticscholar.org
A significant area of focus for computational studies involving α-cyclopropylstyrene is metalloradical catalysis. nih.gov Comprehensive DFT calculations have been used to shed light on the stepwise radical mechanism of iron(III)-based asymmetric cyclopropanation. nih.gov These studies have probed the energetics governing the formation of different stereoisomers and have been instrumental in understanding the origin of enantioselectivity and diastereoselectivity. nih.gov The calculations can reveal complex phenomena such as spin-crossover events during the catalytic cycle, identifying the most favorable reaction pathways by comparing the energies of intermediates and transition states in different spin states. nih.gov
The table below summarizes findings from various computational studies on reactions involving α-cyclopropylstyrene and related systems.
| Reaction Type | Computational Method | System/Reaction Studied | Key Computational Findings |
| Iron-Catalyzed Cyclopropanation | DFT | Asymmetric cyclopropanation of styrene with α-trifluoromethyldiazomethane. nih.gov | Revealed a stepwise radical mechanism involving α- and γ-Fe(IV)-alkyl radical intermediates. A spin-crossover from a sextet to a doublet state was identified as the most favorable pathway. The activation barrier for the radical addition step was calculated to be exceedingly low (ΔG‡ = 1.3 kcal mol−1). nih.gov |
| Visible-Light Photocatalysis | DFT | Bromo-chlorination reaction. acs.org | Provided insights into the sequence of mechanistic events and the nature of the reactive species. acs.org |
| Radical Coupling Reaction | DFT | Visible-light-induced three-component coupling of 3-phenylindolin-2-one, α-methyl-styrene, and perfluorobutyl iodide. rsc.org | Supported a sequential two-step radical-coupling process and helped identify photosensitive perfluoroalkyl benzyl (B1604629) iodides as key intermediates. rsc.org |
| Cobalt-Catalyzed Hydrogenation | DFT | Hydrogenation of 1-hexene. acs.org | Predicted a pathway involving a high-spin adduct (3-hexene) with a free energy of -5.8 kcal/mol. The transition state from a Co-H2 adduct was calculated to be 23.5 kcal/mol uphill from the starting complex. acs.org |
| Electrochemical Aziridination | DFT | Aziridination of alkenes with ammonia. chinesechemsoc.org | Used to investigate the effects of the solvent and anode material on the reaction. chinesechemsoc.org |
These computational approaches often complement experimental techniques like radical trapping and radical clock experiments. acs.orgrsc.orgmdpi.com In a radical clock experiment using α-cyclopropylstyrene, the exclusive formation of a ring-opened product strongly suggests a radical intermediate. acs.orgacs.org DFT calculations can then be used to model the energetics of the radical intermediates and the ring-opening process, providing a more detailed picture of the reaction mechanism. rsc.org
Applications of Alpha Cyclopropylstyrene in Organic Synthesis
Versatile Substrate for Dihydronaphthalene Preparation
Alpha-cyclopropylstyrene and other aryl-substituted vinylcyclopropanes are utilized as effective substrates for the synthesis of dihydronaphthalene derivatives. colab.ws While cyclization reactions involving this compound are not always preparative, numerous instances showcase their deliberate use in forming these bicyclic structures. colab.ws
Building Block for Complex Molecular Architectures
The distinct reactivity of this compound makes it an important intermediate for the synthesis of more intricate organic molecules. evitachem.com Its utility extends to various areas of synthetic chemistry, including drug discovery and the creation of functionalized compounds.
Modular Assembly in Drug Discovery
In the realm of drug discovery, the modular assembly of complex molecules is a key strategy. This compound has been employed in radical-based processes to create highly functionalized and sterically congested molecules. For instance, in a visible-light-induced, three-component radical coupling reaction, this compound was used as a radical clock, leading to a ring-opened product. rsc.orgnih.gov This demonstrates its utility in mechanistic studies and its potential for constructing complex scaffolds. rsc.org Nickel-catalyzed enantioselective three-component reductive alkylacylation of alkenes provides a modular approach to structurally complex α-amino ketones, where a radical-clock experiment using α-cyclopropylstyrene resulted in the formation of a ring-opened product, indicating a radical-mediated process. nih.gov
Synthesis of Functionalized Compounds
This compound is a precursor for a variety of functionalized compounds. It can be used to synthesize drugs, pesticides, and dyes. An electrochemical method has been developed for the synthesis of alkyl alkenesulfonates from styrenes, SO2, and alcohols, where α-cyclopropylstyrene was among the substrates investigated. researchgate.net Furthermore, it has been used in the synthesis of unprotected tetrasubstituted aziridines through an electrochemical process with ammonia. chinesechemsoc.org
Precursor for Fluorinated Compounds (by analogy to α-trifluoromethylstyrenes)
While direct studies on the use of this compound as a precursor for fluorinated compounds are not extensively detailed in the provided search results, its structural analog, α-trifluoromethylstyrene, is a well-established versatile synthetic intermediate for preparing more complex fluorinated compounds. rsc.org These derivatives of α-trifluoromethylstyrene undergo various transformations, including C-F bond activation and cycloaddition reactions, to yield valuable fluorinated molecules. rsc.org By analogy, the reactivity of the vinyl group in this compound suggests its potential as a substrate in reactions aimed at introducing fluorine or fluorinated moieties, although this application requires further specific investigation. In one study, a radical clock experiment with α-cyclopropylstyrene was conducted in the context of a photocatalytic three-component radical coupling to synthesize fluoroalkyl-containing oxindole (B195798) derivatives, highlighting its involvement in reactions that form fluorinated products. rsc.org
Construction of Carbon-Carbon Bonds via Functionalized Olefin Cross-Coupling
A significant application of this compound lies in the construction of carbon-carbon bonds through functionalized olefin cross-coupling reactions. An iron-catalyzed reductive coupling of heteroatom-substituted olefins with electron-deficient olefins has been reported as a powerful method for creating highly substituted and functionalized C-C bonds. nih.govresearchgate.netnih.gov This transformation is notable for its operational simplicity, broad substrate scope, and mild reaction conditions. nih.gov Although this compound is not explicitly mentioned as a substrate in the primary examples of this specific methodology, the general principle of using functionalized olefins for C-C bond formation is highly relevant. Radical-based olefin hydrofunctionalizations have inspired the development of these reductive coupling methods. nih.gov
Synthesis of Spiro-structures
This compound has been utilized in the asymmetric construction of spiro-structures. nih.gov In an iron(III)-catalyzed cyclopropanation reaction, α-cyclopropylstyrene substituted with a para-chloro atom was used to create a cyclopropane (B1198618) containing two cyclopropane rings linked at an all-carbon quaternary stereogenic center. nih.gov This reaction proceeded with excellent enantioselectivity, demonstrating the utility of this substrate in synthesizing complex spirocyclic systems. nih.gov The synthesis of spiro compounds is a challenging area of organic chemistry due to the creation of a quaternary center, and various strategies, including those involving metathesis and multi-component reactions, are employed. researchgate.netunimi.it
Electrochemical Multicomponent Synthesis
Electrochemical multicomponent reactions represent a powerful and sustainable strategy in modern organic synthesis, combining atom economy with energy efficiency by using traceless electrons to generate reactive intermediates under mild conditions. rsc.orgrsc.org This approach avoids the need for stoichiometric chemical oxidants or reductants, thus minimizing waste generation. rsc.org In this context, α-cyclopropylstyrene serves as a key substrate and mechanistic probe in the development of novel electrosynthetic methods.
Recent research has detailed a novel electrochemical multicomponent approach for the synthesis of alkyl alkenesulfonates. researchgate.netnih.gov This metal-free method involves the reaction of styrenes, sulfur dioxide (SO₂), and various alcohols. nih.gov The process is noted for its high regio- and stereoselectivity in producing alkyl β-styrenesulfonates. researchgate.net
The proposed reaction mechanism proceeds through several key steps:
An initial anodic oxidation of the styrene (B11656) substrate. researchgate.net
A radical addition of monoalkylsulfites, which are formed in-situ from the reaction of an alcohol and SO₂ with an auxiliary base. researchgate.netnih.gov
A subsequent second oxidation and deprotonation step to yield the final alkyl β-styrenesulfonate product, preserving the double bond. researchgate.net
Crucially, α-cyclopropylstyrene was employed as a radical clock in a mechanistic experiment to support the proposed pathway involving radical intermediates. researchgate.net The reaction successfully yielded the expected β-styrenesulfonate product without rearrangement of the cyclopropyl (B3062369) group, providing evidence for the nature of the intermediates involved. researchgate.net
The feasibility of this electrosynthetic method was demonstrated across 44 examples, with yields reaching up to 81%. researchgate.netnih.gov The process utilizes inexpensive and readily available carbon and stainless-steel electrode materials, highlighting its applicability for larger-scale synthesis. researchgate.net
Table 1: Electrochemical Multicomponent Sulfonylation of α-Cyclopropylstyrene
This table details the specific conditions used for the electrochemical multicomponent reaction involving α-cyclopropylstyrene as a substrate.
| Parameter | Details | Reference |
| Substrate | α-Cyclopropylstyrene | researchgate.net |
| Reagents | Sulfur Dioxide (SO₂), Neopentyl alcohol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | researchgate.net |
| Solvent | Acetonitrile (B52724) (MeCN) | researchgate.net |
| Anode | SIGRAFLEX™ (Graphite) | researchgate.net |
| Cathode | Stainless-steel | researchgate.net |
| Cell Type | Divided cell with Nafion™ N324 membrane | researchgate.net |
| Current Density | 10 mA·cm⁻² | researchgate.net |
| Charge | 2.0 F | researchgate.net |
| Product | Neopentyl (E)-2-cyclopropyl-2-phenylvinylsulfonate | researchgate.net |
Advanced Analytical Techniques in Alpha Cyclopropylstyrene Research
Chromatographic Techniques Coupled with Spectrometry
Chromatographic methods are essential for separating alpha-cyclopropylstyrene from reaction mixtures and for its quantification. Coupling these techniques with mass spectrometry provides powerful tools for identification and structural analysis.
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is separated from a mixture on a capillary column before being introduced into the mass spectrometer. scielo.br The mass spectrometer then ionizes the molecules, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). rsc.org
The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the molecular ion peak [M+] would be observed, confirming its molecular weight. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, GC-MS is frequently used to monitor reactions involving this compound and to identify products. thieme-connect.comfigshare.comsioc-journal.cn For instance, in a study involving the ring-opening of α-cyclopropylstyrene, GC-MS was used to determine the ratio of Z and E isomers of the product. sioc-journal.cn
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for analyzing this compound, particularly in complex mixtures or when dealing with less volatile derivatives. measurlabs.complos.org In LC-MS, the compound is first separated using high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. sielc.com A common HPLC method for this compound involves reverse-phase chromatography with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For mass spectrometry detection, a volatile acid like formic acid is often used in the mobile phase instead of phosphoric acid. sielc.com
LC-MS is particularly useful for monitoring reactions and identifying products in solution. amazonaws.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for generating ions from the analyte. amazonaws.com This technique is valuable for analyzing a wide range of compounds and can be applied to the study of reactions involving this compound. mdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgsioc-journal.cn This technique is crucial for confirming the identity of new compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov In research involving this compound, HRMS has been used to detect and confirm the structure of key reaction intermediates. nih.gov For example, in a study on iron-catalyzed cyclopropanation, HRMS with electrospray ionization (ESI) was used to detect a proposed α-Fe(IV)-alkyl radical intermediate. nih.gov The exact mass and isotopic distribution pattern obtained from HRMS analysis provide strong evidence for the proposed structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. organicchemistrydata.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. thieme-connect.comrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the phenyl group, the vinylic protons, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts and coupling patterns of these protons provide definitive structural information. For instance, the aromatic protons typically appear in the range of δ 7.1-7.3 ppm. rsc.org The protons of the cyclopropyl group would appear at much higher field (lower ppm values) due to their unique electronic environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different types of carbon atoms in the molecule. udel.edu The carbon atoms of the phenyl ring, the vinylic carbons, and the carbons of the cyclopropyl ring will each have characteristic chemical shifts. rsc.org The chemical shifts are influenced by the local electronic environment of each carbon atom. organicchemistrydata.org
The following table summarizes typical predicted or reported NMR data for this compound and related structures, though specific experimental values can vary based on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.13 – 7.30 | m | Aromatic protons |
| ¹³C | 141.42 | s | Quaternary vinylic carbon |
| ¹³C | 127.42, 127.23, 124.64 | d | Aromatic CH |
| ¹³C | 113.67 | t | Vinylic CH₂ |
| ¹³C | 34.28, 32.26, 29.59 | t | Cyclopropyl CH₂ |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the phenyl and vinyl groups in this compound. lkouniv.ac.in The absorption spectrum of this compound is expected to show characteristic absorption bands due to π → π* transitions within the conjugated system. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation. While specific λmax values for this compound were not found in the provided search results, a related compound with a deep purple color exhibited a λmax at 511 nm. uni-regensburg.de UV-Vis spectroscopy can also be used to monitor reaction kinetics and to study the electronic properties of reaction intermediates. acs.orglcms.cz
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. utdallas.eduwikipedia.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different types of bonds present in the molecule.
Key expected absorption bands for this compound include:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹. libretexts.org
C-H stretching (aliphatic/cyclopropyl): Typically found just below 3000 cm⁻¹. libretexts.org
C=C stretching (aromatic and vinylic): Bands in the region of 1600-1450 cm⁻¹.
C-H bending (out-of-plane) for the phenyl group: These bands in the fingerprint region (below 1000 cm⁻¹) can indicate the substitution pattern of the benzene (B151609) ring.
The presence and specific positions of these bands can confirm the presence of the phenyl, vinyl, and cyclopropyl groups within the molecule. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (Cyclopropyl) | < 3000 |
| C=C Stretch (Aromatic) | ~1600, 1580, 1500, 1450 |
| C=C Stretch (Vinylic) | ~1640 |
| Cyclopropyl Ring Vibrations | ~1020 and other bands in the fingerprint region |
Note: This table presents generally expected regions for the vibrational modes. libretexts.orgspectroscopyonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for alpha-Cyclopropylstyrene, and how can purity be validated experimentally?
- Methodology : Use transition-metal-catalyzed cyclopropanation of styrene derivatives, such as Simmons-Smith reactions or rhodium-catalyzed methods. Purity validation requires gas chromatography (GC) paired with mass spectrometry (MS) to detect impurities and confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify cyclopropane ring integrity and substituent positions .
- Experimental Design : Include solvent selection (e.g., dichloromethane for Simmons-Smith) and inert atmosphere protocols to prevent side reactions. Report retention times (GC), NMR chemical shifts, and comparison to literature data for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemical configuration?
- Methodology : High-resolution NMR (e.g., ¹H-¹H COSY, NOESY) to resolve coupling constants and spatial proximity of cyclopropane protons. X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable. Computational methods (DFT) can predict and cross-validate spectral data .
- Data Interpretation : Compare experimental NMR coupling constants (e.g., J values for cyclopropane protons) to computational predictions to resolve ambiguities .
Advanced Research Questions
Q. How do reaction conditions influence the hydrogenation kinetics of this compound, and what mechanistic insights can be derived?
- Methodology : Conduct kinetic studies under controlled temperatures and pressures using metal hydrides (e.g., Fe or Co catalysts). Monitor reaction progress via in-situ FTIR or GC-MS. Apply Eyring or Arrhenius equations to derive activation parameters (ΔH‡, ΔS‡) .
- Mechanistic Analysis : Compare hydrogenation rates with substituted styrenes to assess steric/electronic effects. For example, Bullock et al. (1990) observed reduced reactivity in this compound due to ring strain altering transition-state geometry .
Q. What computational approaches are suitable for modeling this compound’s reactivity in catalytic systems?
- Methodology : Use density functional theory (DFT) to simulate transition states and electron distribution. Software like Gaussian or VASP can model adsorption energies on heterogeneous catalysts (e.g., Ziegler-Natta systems). Validate simulations with experimental kinetic data .
- Case Study : Boero et al. (1999) demonstrated first-principles modeling of cyclopropane ring interactions with metal surfaces, highlighting orbital hybridization effects during catalysis .
Q. How can contradictions in literature data on this compound’s stability under oxidative conditions be resolved?
- Methodology : Replicate conflicting studies with strict control of variables (e.g., oxygen concentration, light exposure). Use accelerated stability testing (e.g., thermal gravimetric analysis, TGA) to identify degradation pathways. Cross-reference with high-resolution LC-MS to detect oxidation byproducts .
- Data Synthesis : Conduct meta-analyses to identify trends (e.g., PRISMA guidelines for systematic reviews). For example, inconsistent stability reports may arise from differing storage conditions or impurity profiles in starting materials .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodology : Employ chiral ligands (e.g., BINAP or salen complexes) in asymmetric catalysis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Screen solvent polarity and temperature to maximize stereochemical control .
- Experimental Optimization : Use design-of-experiments (DoE) frameworks to test ligand-metal combinations systematically. For example, fractional factorial designs can isolate critical variables (e.g., ligand concentration vs. reaction time) .
Methodological Guidelines
- Reproducibility : Document all synthetic steps, including catalyst pre-treatment and purification methods (e.g., column chromatography gradients). Adhere to Beilstein Journal guidelines for reporting experimental details .
- Data Transparency : Share raw spectral data and computational input files in supplementary materials. Reference datasets using persistent identifiers (DOIs) to ensure accessibility .
- Literature Gaps : Prioritize studies addressing cyclopropane ring strain effects on reaction thermodynamics, a poorly explored area in current literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
